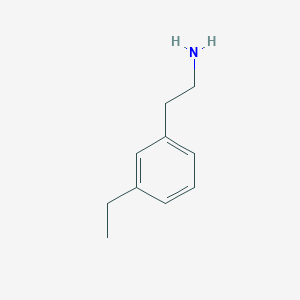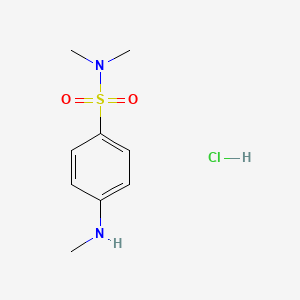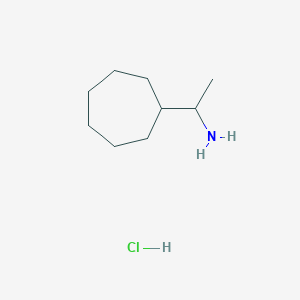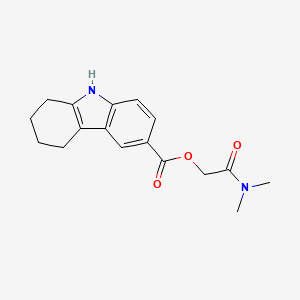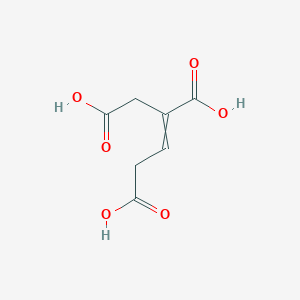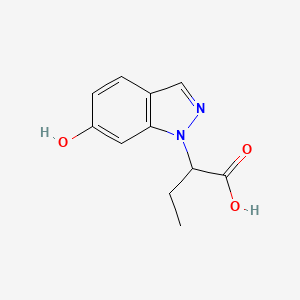
2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid is a chemical compound with the molecular formula C11H12N2O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound features a hydroxy group attached to the indazole ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid typically involves the formation of the indazole ring followed by the introduction of the butanoic acid side chain. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole core. Subsequent functionalization steps introduce the hydroxy group and the butanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to minimize by-products and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a deoxygenated product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the indazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indazole structure but different functional groups.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different nitrogen positioning and functional groups.
Uniqueness
2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid is unique due to its specific combination of the hydroxy group and the butanoic acid side chain attached to the indazole ring. This unique structure imparts distinct chemical reactivity and biological properties, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1357945-77-7 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-(6-hydroxyindazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H12N2O3/c1-2-9(11(15)16)13-10-5-8(14)4-3-7(10)6-12-13/h3-6,9,14H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
OSRFOKIQBTXHPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N1C2=C(C=CC(=C2)O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12439465.png)
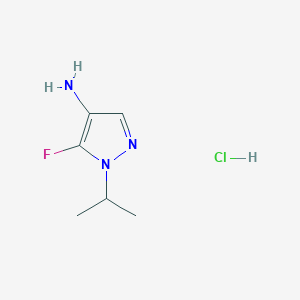
![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)
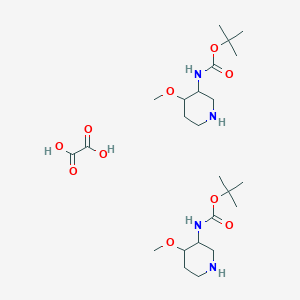

![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
